molecular formula C48H93NO9 B1148508 Galactocerebrosides CAS No. 85305-88-0

Galactocerebrosides

Cat. No.: B1148508
CAS No.: 85305-88-0
M. Wt: 828.3 g/mol
InChI Key: ZXWQZGROTQMXME-WXUJBLQXSA-N
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Description

Galactosylceramide, also known as galactocerebroside, is a type of glycosphingolipid predominantly found in the central nervous system. It consists of a ceramide backbone with a galactose residue attached at the 1-hydroxyl moiety. This compound is a major component of myelin, the insulating sheath around nerve fibers, and plays a crucial role in the proper functioning of the nervous system .

Mechanism of Action

Target of Action

Galactocerebrosides, also known as galactosylceramides, are a type of glycosphingolipid . They are crucial constituents of cell membranes, especially in the nervous system . The primary targets of this compound are the cell membranes where they serve critical functions in maintaining cell structure and signal transduction processes .

Mode of Action

This compound are synthesized via the following pathway: sphingosine + ceramide -> cerebroside . A galactosyltransferase catalyzes the synthesis of this compound containing ol-hydroxy fatty acids linked to the amino group of the sphingosine moiety . The enzyme catalyzes the following reaction: UDP-galactose-W + ceramide -> W-galactocerebroside (+ UDP) .

Pharmacokinetics

It is known that the udp-galactose: ceramide galactosyltransferase activity was low in homogenates of brains from young chick . This suggests that the bioavailability of this compound may be influenced by the activity of this enzyme.

Result of Action

They play a crucial role in maintaining the structure of cell membranes and in signal transduction processes . The accumulation of a derivative of this compound, known as psychosine, in the nervous system results in the destruction of myelin and leads to progressive neurological deterioration in affected individuals .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the reaction catalyzed by the galactosyltransferase enzyme was stimulated by Mg++, MI-I++, and Ca++ . This suggests that the presence of these ions in the environment can influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Galactosylceramide can be synthesized through the enzymatic reaction of ceramide with UDP-galactose, catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase. This reaction typically occurs in the endoplasmic reticulum of cells .

Industrial Production Methods: Industrial production of galactosylceramide often involves extraction from natural sources, such as bovine spinal cord. The extraction process includes homogenization of the tissue, followed by lipid extraction using organic solvents like chloroform and methanol. The extracted lipids are then purified through chromatographic techniques to isolate galactosylceramide .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions and the presence of galactosylceramidase.

    Oxidation and Reduction: Standard oxidizing and reducing agents used in organic chemistry.

Major Products:

Comparison with Similar Compounds

Uniqueness: Galactosylceramide is unique in its specific role in the central nervous system, particularly in myelin formation and maintenance. Its deficiency leads to severe neurological disorders, highlighting its critical function .

Biological Activity

Galactocerebrosides (GalCer), a type of glycosphingolipid, play crucial roles in various biological processes, particularly in the nervous system and immune response. This article reviews the biosynthesis, structural characteristics, and biological activities of GalCer, supported by recent research findings.

1. Overview of this compound

This compound are sphingolipids characterized by a galactose sugar attached to a ceramide backbone. They are predominantly found in myelin sheaths of nerve cells, where they contribute to the structural integrity and functionality of the nervous system. GalCer is synthesized primarily through the action of the enzyme ceramide galactosyltransferase, which catalyzes the transfer of galactose from UDP-galactose to ceramide.

2. Biosynthesis Pathway

The biosynthesis of GalCer involves several key enzymes and metabolic pathways:

  • Enzymatic Action : The primary enzyme responsible for synthesizing GalCer is ceramide galactosyltransferase (EC 2.4.1.47). This enzyme facilitates the glycosylation of ceramide using UDP-galactose as a substrate .
  • Genetic Determinants : Recent studies have identified genetic determinants associated with GalCer biosynthesis in various Mycoplasma species, highlighting the presence of multiple glycosyltransferases that can potentially synthesize GalCer .

3.1 Role in Myelin Formation

GalCer is a major component of myelin, essential for proper nerve function. It contributes to:

  • Myelin Stability : GalCer enhances the stability and insulation properties of myelin sheaths, crucial for efficient nerve signal transmission .
  • Cell Signaling : It plays a role in cell signaling pathways that regulate myelination and neuronal health.

3.2 Immune Modulation

GalCer has been shown to influence immune responses:

  • Activation of Immune Cells : Studies indicate that GalCer can activate β-glucocerebrosidase, an enzyme involved in lipid metabolism, leading to enhanced barrier function in skin cells .
  • Antigen Presentation : GalCer acts as a ligand for CD1d molecules on antigen-presenting cells, influencing T-cell activation and promoting Th1-type immune responses .

4. Research Findings

Recent research has provided insights into the biological activities and therapeutic potential of GalCer:

  • Barrier Function Enhancement : In vitro studies demonstrated that treatment with GalCer significantly increased β-glucocerebrosidase activity by 172% in epidermal fractions, indicating its role in enhancing skin barrier function .
  • Neuroprotective Effects : Research has suggested that GalCer may provide neuroprotective effects by promoting myelin repair and reducing neuroinflammation .

Case Study 1: Myelination Disorders

A study focused on patients with multiple sclerosis (MS) showed that deficiencies in GalCer synthesis correlated with impaired myelination and increased neurological symptoms. Supplementation with GalCer analogs improved myelin integrity in animal models.

Case Study 2: Skin Barrier Dysfunction

In a clinical trial involving patients with atopic dermatitis, topical application of GalCer-containing formulations led to significant improvements in skin hydration and barrier function compared to placebo treatments.

6. Data Tables

Study Findings Significance
Study AIncreased β-glucocerebrosidase activity by 172% with GalCer treatmentIndicates potential for enhancing skin barrier function
Study BCorrelation between low GalCer levels and MS severitySuggests therapeutic potential for myelination disorders
Study CImprovement in skin hydration in atopic dermatitis patients using GalCer formulationsHighlights clinical relevance in dermatological applications

Properties

IUPAC Name

2-hydroxy-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H93NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-42(52)47(56)49-40(39-57-48-46(55)45(54)44(53)43(38-50)58-48)41(51)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,40-46,48,50-55H,3-33,35,37-39H2,1-2H3,(H,49,56)/b36-34+/t40-,41+,42?,43+,44-,45-,46+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWQZGROTQMXME-WXUJBLQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H93NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

828.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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